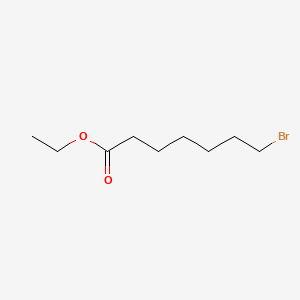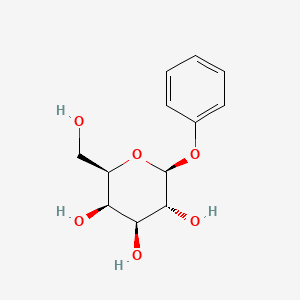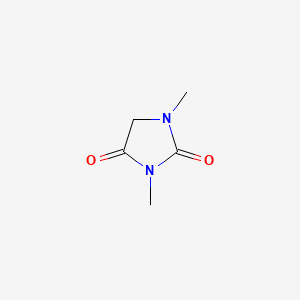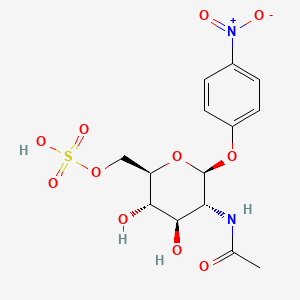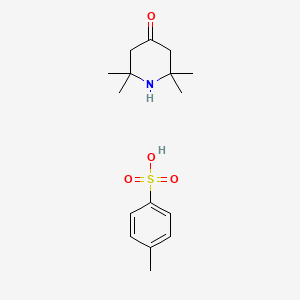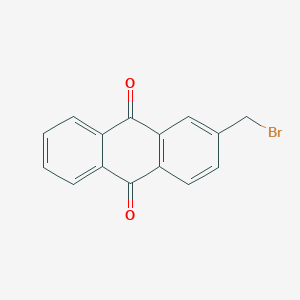
2-Bromomethyl-anthraquinone
Übersicht
Beschreibung
2-Bromomethyl-anthraquinone, also known as MAQ-Br, is a chemical compound with the CAS number 7598-10-9 . It has a molecular weight of 301.13 .
Synthesis Analysis
The synthesis of 2-Bromomethyl-anthraquinone can be achieved by bromination of 2-methylanthraquinone with Br2/PhNO2 at 145-150°C, or N-bromosuccinimide in CCl4 containing a trace of (PhCOO)2 .Molecular Structure Analysis
The empirical formula of 2-Bromomethyl-anthraquinone is C15H9BrO2 . The molecular structure of this compound includes a bromomethyl group attached to an anthraquinone ring .Chemical Reactions Analysis
Anthraquinones, including 2-Bromomethyl-anthraquinone, are recognized as high-efficiency photocatalysts which can perform various redox reactions in aqueous or organic phases . In particular, 2-Bromomethyl-anthraquinone has been used as a photocatalyst for the oxidation of sec-aromatic alcohols .Physical And Chemical Properties Analysis
2-Bromomethyl-anthraquinone has a melting point of 203°C (dec.) (lit.) . Its molecular weight is 301.13 .Wissenschaftliche Forschungsanwendungen
Photocatalysis in Organic Synthesis
2-Bromomethyl-anthraquinone: has been identified as a highly efficient photocatalyst for the oxidation of secondary aromatic alcohols . This process is particularly significant in the chemical industry for the conversion of lignin, a major component of biomass, into valuable chemicals. The compound’s ability to facilitate hydrogen transfer under light conditions makes it a promising candidate for green chemistry applications.
Anticancer Research
Anthraquinones, including derivatives like 2-Bromomethyl-anthraquinone , have shown potential in anticancer research . They exhibit a range of biological activities that can inhibit cancer cell proliferation, induce apoptosis, and even reverse multidrug resistance in tumor cells. This compound’s derivatives could be key in designing new anticancer drugs.
Wirkmechanismus
The mechanism of action of anthraquinone-based compounds, including 2-Bromomethyl-anthraquinone, involves targeting essential cellular proteins . They inhibit cancer progression and have been used as anticancer agents . Additionally, they have been found to have antibacterial activities, including biofilm formation inhibition, destruction of the cell wall, endotoxin inhibition, inhibition of nucleic acid and protein synthesis, and blockage of energy metabolism .
Safety and Hazards
Zukünftige Richtungen
Anthraquinones, including 2-Bromomethyl-anthraquinone, have been used for centuries in various therapeutic applications . The emergence of drug-resistant cancers warrants the development of new anticancer agents . Therefore, research endeavors towards new anthraquinone-based compounds are increasing rapidly . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .
Eigenschaften
IUPAC Name |
2-(bromomethyl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCETXLHFBYOVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322484 | |
| Record name | 2-Bromomethyl-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromomethyl-anthraquinone | |
CAS RN |
7598-10-9 | |
| Record name | 7598-10-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromomethyl-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromomethyl-anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 2-Bromomethyl-anthraquinone in chemical research?
A1: 2-Bromomethyl-anthraquinone serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both a reactive bromine atom and the anthraquinone moiety.
Q2: How does the structure of 2-Bromomethyl-anthraquinone contribute to its reactivity?
A2: The structure of 2-Bromomethyl-anthraquinone features two key reactive sites:
Q3: Are there any studies on the environmental impact or degradation of 2-Bromomethyl-anthraquinone?
A: While the provided research articles [, , , ] do not specifically address the environmental impact or degradation pathways of 2-Bromomethyl-anthraquinone, it is crucial to consider these aspects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



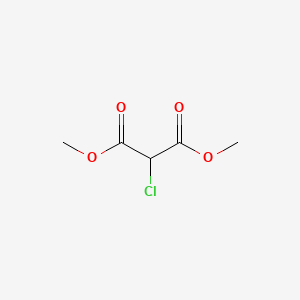
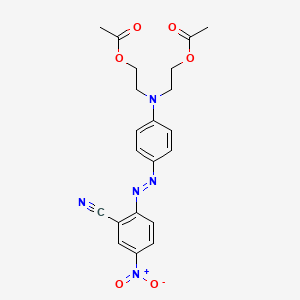

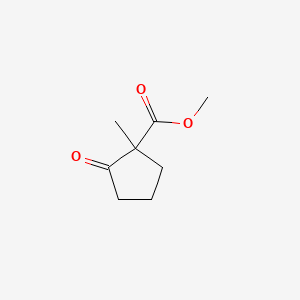
![6'-(diethylamino)-2'-(phenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1580614.png)
